![molecular formula C25H28ClN3O2 B2769084 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 878693-44-8](/img/structure/B2769084.png)
4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H28ClN3O2 and its molecular weight is 437.97. The purity is usually 95%.
BenchChem offers high-quality 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Benzimidazole in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
Benzimidazole and its derivatives are known for their wide range of biological activities and clinical applications. They are structural isosters of naturally occurring nucleotides, allowing them to interact with biopolymers in living systems .
Methods of Application
Benzimidazole compounds are synthesized through various chemical reactions and used in biological assays to determine their activity.
Results and Outcomes
These compounds have been found to exhibit anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Oncology
Scientific Field
Oncology - Cancer Research
Application Summary
This compound may be investigated for its potential anticancer properties due to the presence of the benzimidazole moiety, which is known to exhibit antitumor activity.
Methods of Application
In cancer research, compounds like this are typically tested in vitro using cancer cell lines and in vivo using animal models to assess their efficacy in inhibiting tumor growth.
Results and Outcomes
While specific data for this compound isn’t provided, benzimidazole derivatives have shown promising results in preclinical studies, with some compounds achieving significant tumor growth inhibition in animal models .
Infectious Diseases
Scientific Field
Infectious Diseases
Application Summary
The compound’s structure suggests potential use in treating infectious diseases, as benzimidazole derivatives have been effective against various pathogens.
Methods of Application
Benzimidazole compounds are often tested against bacterial and viral cultures to determine their inhibitory effects.
Results and Outcomes
Benzimidazole derivatives have demonstrated inhibitory activity against respiratory syncytial virus and other infectious agents in laboratory settings .
Neurology
Scientific Field
Neurology
Application Summary
Given the structural complexity of the compound, it might be explored for neuroprotective effects or in the treatment of neurological disorders.
Methods of Application
Neurological applications typically involve assessing the compound’s ability to cross the blood-brain barrier and its interaction with neural receptors or enzymes.
Results and Outcomes
Benzimidazole derivatives have been found to possess anxiolytic and analgesic properties, which could be beneficial in managing neurological conditions .
Cardiovascular Research
Scientific Field
Cardiovascular Research
Application Summary
The compound could be studied for its cardiovascular effects, as benzimidazole derivatives can have antihypertensive and anti-inflammatory effects.
Methods of Application
Cardiovascular effects are usually studied through in vitro assays and in vivo in animal models to evaluate the impact on blood pressure and heart function.
Results and Outcomes
Some benzimidazole compounds have shown potential in lowering blood pressure and reducing inflammation, which are key factors in cardiovascular diseases .
Endocrinology
Scientific Field
Endocrinology
Application Summary
The compound may have applications in endocrinology, particularly in hormone-related disorders, due to the benzimidazole core’s ability to act as a hormone antagonist.
Methods of Application
Endocrine applications involve testing the compound’s affinity for hormone receptors and its effect on hormone-regulated pathways.
Results and Outcomes
Benzimidazole derivatives have been used to develop selective receptor modulators, which can be crucial in treating hormone-related diseases .
Metabolic Disorders
Scientific Field
Metabolic Disorders
Application Summary
This compound could be relevant in the study of metabolic disorders, including diabetes, due to the benzimidazole component’s antidiabetic activity.
Methods of Application
Metabolic effects are assessed through various biochemical assays and animal studies to measure the impact on glucose levels and insulin sensitivity.
Results and Outcomes
Certain benzimidazole derivatives have been identified to exhibit antidiabetic activities, offering a potential therapeutic avenue for metabolic disorders .
For each of these applications, further research and clinical trials would be necessary to fully understand the efficacy and safety profile of the compound. The information provided here is based on the general properties of benzimidazole derivatives and should be used as a starting point for more specific investigations.
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
Benzimidazole derivatives have been studied for their antimicrobial properties, which could make them useful in the development of new antibiotics.
Methods of Application
These compounds are typically tested against a range of bacterial and fungal strains to assess their effectiveness in inhibiting growth or killing the pathogens.
Results and Outcomes
Some benzimidazole compounds have shown significant activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents .
Antiviral Research
Scientific Field
Virology
Application Summary
The compound may have antiviral applications, particularly against respiratory viruses, given the activity of similar benzimidazole derivatives.
Methods of Application
Antiviral testing involves evaluating the compound’s ability to prevent viral replication in cell cultures and its efficacy in animal models of viral infection.
Results and Outcomes
Benzimidazole derivatives have demonstrated nanomolar activity against respiratory syncytial virus, indicating their potential as antiviral agents .
Gastrointestinal Disorders
Scientific Field
Gastroenterology
Application Summary
Benzimidazole derivatives can be used to treat gastrointestinal disorders due to their ability to modulate gastrointestinal motility and secretions.
Methods of Application
The efficacy of these compounds is evaluated through their effects on gastrointestinal tissues in vitro and in vivo in animal models.
Results and Outcomes
Certain benzimidazole compounds have been effective in treating conditions like irritable bowel syndrome and gastric ulcers .
Immunology
Scientific Field
Immunology
Application Summary
The immunomodulatory effects of benzimidazole derivatives could be explored for the treatment of autoimmune diseases and allergies.
Methods of Application
Immunological applications involve studying the compound’s impact on immune cell function and cytokine production.
Results and Outcomes
Some benzimidazole derivatives have shown the ability to modulate immune responses, which could be beneficial in treating allergic and autoimmune conditions .
Hormonal Therapies
Application Summary
The compound’s potential as a hormone antagonist could lead to its use in hormonal therapies for conditions like prostate cancer and endometriosis.
Methods of Application
These compounds are tested for their ability to bind to hormone receptors and affect hormone-driven pathways in cells.
Results and Outcomes
Benzimidazole derivatives have been used to develop selective hormone receptor modulators with therapeutic applications .
Central Nervous System Disorders
Scientific Field
Neuropharmacology
Application Summary
Given the structural features of the compound, it could be investigated for its potential effects on central nervous system disorders.
Methods of Application
The compound’s ability to cross the blood-brain barrier and its interaction with central nervous system receptors are key factors in its evaluation.
Results and Outcomes
Benzimidazole derivatives have been associated with neuroprotective effects and could be potential treatments for neurodegenerative diseases .
特性
IUPAC Name |
4-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-3-12-28-17-19(16-24(28)30)25-27-22-8-4-5-9-23(22)29(25)13-6-7-14-31-20-10-11-21(26)18(2)15-20/h3-5,8-11,15,19H,1,6-7,12-14,16-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWNDUQKMPAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

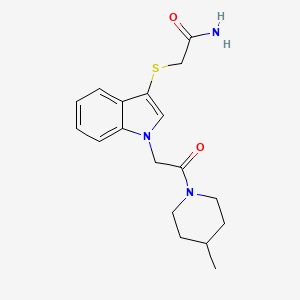
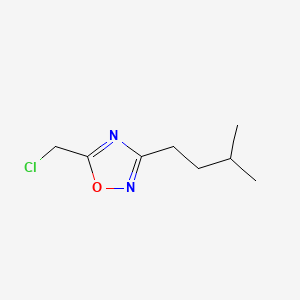
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
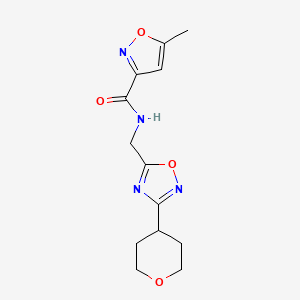
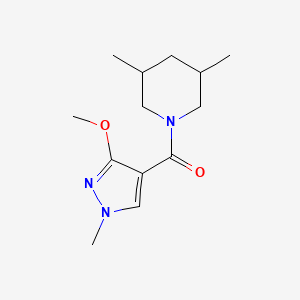
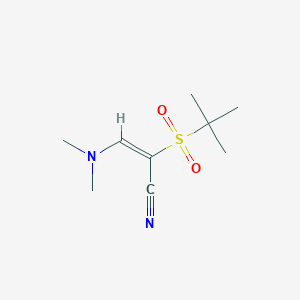
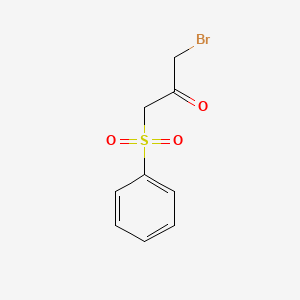
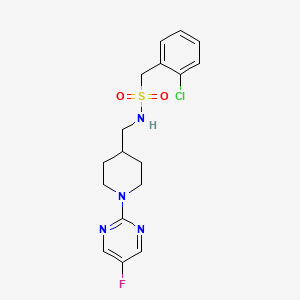
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
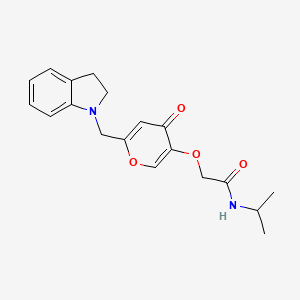
![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)